molecular formula C3Cl2N2 B078061 Dichloromalononitrile CAS No. 13063-43-9

Dichloromalononitrile

Cat. No. B078061
CAS RN: 13063-43-9
M. Wt: 134.95 g/mol
InChI Key: NCWGPYPDPWOJKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dichloromalononitrile-related compounds involves multiple steps, including dehydration, imidization, ammonolysis, and further dehydration processes. For example, 4,5-dichlorophthalonitrile can be synthesized from 4,5-dichlorophthalic acid using acetic anhydride for dehydration, formamide for imidization, ammonia solution for ammonolysis, and phosphorus oxychloride for further dehydration, simplifying operations and improving yields (Wang Shu-zhao, 2008).

Molecular Structure Analysis

The molecular structure of related dichloro compounds, such as dichloromalonamide, showcases monoclinic crystals with nearly planar amide groups and specific bond distances, highlighting the precision in the molecular arrangement and interactions within the crystal structure (J. Lerbscher, K. V. Rao, J. Trotter, 1971).

Chemical Reactions and Properties

Dichloromalononitrile and its derivatives undergo various chemical reactions, forming complex structures. For instance, reactions involving trans-dichlorobis(benzonitrile) platinum(II) with acetylacetonate and benzoylacetonate carbanions lead to the formation of N-acetyl β-ketoamine chelates, demonstrating nucleophilic reactions and acetyl group migrations (T. Uchiyama et al., 1981).

Physical Properties Analysis

The physical properties of dichloromalononitrile derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various conditions. The crystal structure analysis of dichloromalonamide provides insights into its stable configuration and intermolecular interactions, which are essential for predicting the compound's physical behavior (J. Lerbscher, K. V. Rao, J. Trotter, 1971).

Chemical Properties Analysis

The chemical properties of dichloromalononitrile and related compounds, including reactivity with other chemical entities, formation of complexes, and involvement in catalytic activities, are illustrated through various syntheses and reactions. The synthesis and structural characterization of Co(II) and Fe(II) phthalocyanines, derived from dichlorophenoxy)ethoxy]phthalonitrile, demonstrate their potential in catalytic activities, emphasizing the versatility of dichloromalononitrile derivatives in chemical reactions (E. Saka, Serap Uzun, Y. Caglar, 2016).

Scientific Research Applications

  • Degradation of Benzonitrile Herbicides :

    • Dichloromalononitrile is structurally related to benzonitrile herbicides like dichlobenil, bromoxynil, and ioxynil. Research focuses on the microbial degradation of these herbicides, addressing their environmental fate and the persistence of certain metabolites, like 2,6-dichlorobenzamide, in groundwater. This study is significant for understanding the environmental impact and management of herbicide pollution (Holtze, Sørensen, Sørensen, & Aamand, 2008).
  • Chemical Synthesis and Catalysis :

    • Dichloromalononitrile is used in atom-transfer radical addition (ATRA) reactions with olefins followed by dechlorination to produce functionalized cyclopropanes. Research in this area explores the efficiency and potential of using compounds like dichloromalononitrile in chemical synthesis, with a focus on creating new chemical structures and molecules (Fernandez‐Zumel, Buron, & Severin, 2011).
  • Toxicology and Cytotoxic Effects :

    • The toxic and cytotoxic effects of benzonitrile herbicides, including those structurally related to dichloromalononitrile, are studied to understand their impact on human health. This research is critical for assessing safety and regulatory standards for the use of such chemicals in agriculture and other industries. It involves studying the effects on human cell lines and determining the implications of exposure to these compounds (Lovecká et al., 2015).
  • Environmental Degradation and Pollution Control :

    • Studies also focus on the degradation mechanisms of various chlorinated compounds, including those related to dichloromalononitrile, to understand how to effectively reduce pollution and environmental impact. This research is crucial for developing advanced reduction processes and remediation techniques to manage and mitigate the contamination caused by such chemicals (Liu, Vellanki, Batchelor, & Abdel-Wahab, 2014).

Safety And Hazards

Dichloromalononitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . It should be handled with care, using protective gloves, clothing, and eye/face protection . It should be used only in well-ventilated areas or outdoors . In case of exposure, immediate medical attention is advised .

properties

IUPAC Name

2,2-dichloropropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl2N2/c4-3(5,1-6)2-7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWGPYPDPWOJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C#N)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073396
Record name Propanedinitrile, dichloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloromalononitrile

CAS RN

13063-43-9
Record name 2,2-Dichloropropanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13063-43-9
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Record name Dichloromalononitrile
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Record name Dichloromalononitrile
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Record name Propanedinitrile, dichloro-
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Record name Dichloromalononitrile
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Record name DICHLOROMALONONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
IC Christoforou, PA Koutentis, CW Rees - Journal of the Chemical …, 2002 - pubs.rsc.org
… Monobromomalononitrile 3c was by far the most reactive of the malononitriles 3a–c followed by the dibromo- and finally the dichloromalononitrile. Higher reaction temperatures gave …
Number of citations: 28 pubs.rsc.org
RC Duty, BV Pepich - Journal of The Electrochemical Society, 1980 - iopscience.iop.org
The polarographic reduction of dichloromalononitrile in acetonitrile produced one polarographic wave (at 0 C vs. reference electrode). A plot of vs. produced a 1‐electron reduction for …
Number of citations: 7 iopscience.iop.org
F Freeman - Synthesis, 1981 - thieme-connect.com
… Dichloromalononitrile (5) reacts with excess octyl azide to give dichlorobis[l-octyl-5-tetrazolyllmethane (107; 20%)“. This new approach to synthesis in the tetrazole series remains to be …
Number of citations: 85 www.thieme-connect.com
WC Kuryla, DG Leis - The Journal of Organic Chemistry, 1964 - ACS Publications
… Both dichloromalononitrile and Nl, l-trichlorocyanoacetimidoyl chloride are … Dichloromalononitrile to Nl, 1-Trichlorocyanoacetimidoyl Chloride.—Five grams of …
Number of citations: 12 pubs.acs.org
YD Smirnov, AP Tomilov - Russian journal of electrochemistry, 1996 - elibrary.ru
Electrosynthesis of dichloromalononitrile from malononitrile … ELECTROSYNTHESIS OF DICHLOROMALONONITRILE FROM MALONONITRILE …
Number of citations: 1 elibrary.ru
S Kamijo, S Yokosaka, M Inoue - Tetrahedron letters, 2012 - Elsevier
… As shown in entry 1 (Table 1), the reaction with trisubstituted olefin 1a with dichloromalononitrile 2a using 1 mol % CuCl/dppf at 100 C in dioxane regioselectively yielded the C–CN …
Number of citations: 12 www.sciencedirect.com
WR Carpenter, P Armstrong - The Journal of Organic Chemistry, 1964 - ACS Publications
… Both dichloromalononitrile and Nl, l-trichlorocyanoacetimidoyl chloride are lachrymatory and extremely … Five grams of dichloromalononitrile was treated with 2.6g. of chlorine at room …
Number of citations: 20 pubs.acs.org
MA Fernández‐Zúmel, C Buron, K Severin - 2011 - Wiley Online Library
Atom‐transfer radical addition (ATRA) reactions of ethyl trichloroacetate, dichloromalononitrile, or diethyl 2,2‐dichloromalonate with olefins followed by dechlorination have provided …
D Rosenblatt, G Broome - The Journal of Organic Chemistry, 1961 - ACS Publications
… 0 was reported1 to produce an oily product from which dichloromalononitrile (bp 97/754 mm.) … dichloromalononitrile separated from the reaction mixture before it could react further with …
Number of citations: 2 pubs.acs.org
CB MacDonald, DS Waddell, NPC Westwood - Journal of Molecular …, 1987 - Elsevier
He I and Ne I photoelectron spectra are reported for the densely populated valence regions of gaseous malononitrile, H 2 C(CN) 2 , dichloromalononitrile, Cl 2 C(CN) 2 , and …
Number of citations: 2 www.sciencedirect.com

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